molecular formula C7H7FO4S2 B1471030 2-Methanesulfonylbenzenesulfonyl fluoride CAS No. 1373233-41-0

2-Methanesulfonylbenzenesulfonyl fluoride

Cat. No.: B1471030
CAS No.: 1373233-41-0
M. Wt: 238.3 g/mol
InChI Key: HTNMDLVAXVKEDH-UHFFFAOYSA-N
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Description

2-Methanesulfonylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO4S2. It is characterized by the presence of both methanesulfonyl and benzenesulfonyl groups attached to a fluoride atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2-Methanesulfonylbenzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Methanesulfonylbenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function. The molecular targets often include enzymes and other proteins, where the compound can inhibit or alter their activity by binding to active sites or other functional regions.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but contains a chloride instead of a fluoride group.

    Benzenesulfonyl Fluoride: Contains only the benzenesulfonyl group attached to a fluoride.

    Sulfonyl Chlorides: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonyl chloride moiety.

Uniqueness: 2-Methanesulfonylbenzenesulfonyl fluoride is unique due to the presence of both methanesulfonyl and benzenesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups allow for a wider range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

2-methylsulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMDLVAXVKEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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